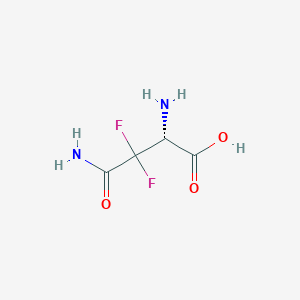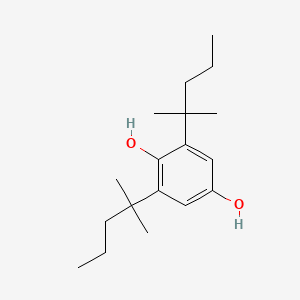![molecular formula C12H17NO3S B14483063 3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide CAS No. 65907-98-4](/img/structure/B14483063.png)
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide is an organic compound that features both hydroxyl and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide typically involves the reaction of a suitable precursor with 2-aminoethane-1-thiol and 2-aminoethan-1-ol. The reaction is carried out in toluene under reflux conditions with a Dean–Stark trap to remove water formed during the reaction . The structure of the synthesized compound is confirmed using NMR and mass spectrometry techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiolates or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound can act as a nucleophile, participating in various biochemical reactions and potentially inhibiting certain enzymes or pathways .
Comparison with Similar Compounds
Similar Compounds
Thiodiglycol: A diol with a sulfur atom replacing a methylene group, used as a solvent and antineoplastic agent.
3-[(2-Hydroxyethyl)sulfanyl]propanoic acid: A compound with similar functional groups, used in various chemical applications.
Uniqueness
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide is unique due to its specific combination of hydroxyl and sulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
65907-98-4 |
|---|---|
Molecular Formula |
C12H17NO3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
3-hydroxy-2-(2-hydroxyethylsulfanyl)-N-phenylbutanamide |
InChI |
InChI=1S/C12H17NO3S/c1-9(15)11(17-8-7-14)12(16)13-10-5-3-2-4-6-10/h2-6,9,11,14-15H,7-8H2,1H3,(H,13,16) |
InChI Key |
JGWSPQSJGSCPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NC1=CC=CC=C1)SCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



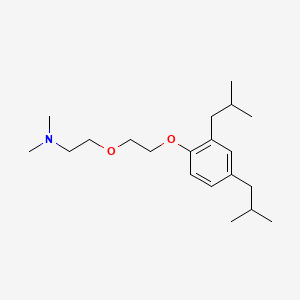
![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)


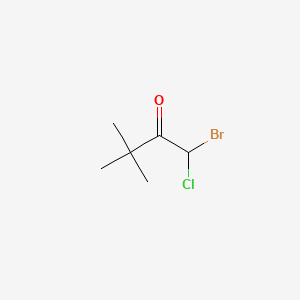


![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
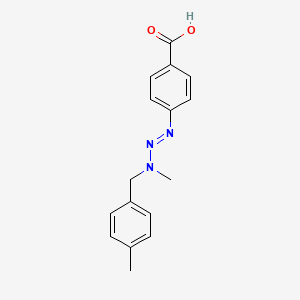
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)
